3-(chloromethyl)-1-phenyl-1H-pyrazole
Description
Properties
IUPAC Name |
3-(chloromethyl)-1-phenylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c11-8-9-6-7-13(12-9)10-4-2-1-3-5-10/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGIYEGYNFYXGDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC(=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(Chloromethyl)-1-phenyl-1H-pyrazole is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its cytotoxicity, anti-inflammatory properties, and other pharmacological effects based on diverse research findings.
Overview of Pyrazole Derivatives
Pyrazoles are a significant class of heterocyclic compounds with a variety of biological activities. The presence of various substituents on the pyrazole ring can greatly influence their pharmacological properties. Specifically, this compound exhibits unique characteristics that make it a candidate for further investigation in drug development.
Cytotoxic Activity
Cytotoxicity studies have shown that pyrazole derivatives can inhibit cell growth in various cancer cell lines. For instance, compounds structurally similar to this compound have demonstrated significant cytotoxicity against breast cancer cell lines such as MCF7 and MDA-MB-231. The cytotoxic effects are often quantified using the half-maximal inhibitory concentration (IC50) values.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF7 | TBD | |
| 1-thiocarbamoyl 3-substituted phenyl pyrazole | MCF7 | 39.70 | |
| Pyrazole derivatives (general) | MDA-MB-231 | 0.26 |
Anti-inflammatory Properties
The anti-inflammatory activity of pyrazole derivatives has been widely studied, particularly their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. Research indicates that certain pyrazole compounds exhibit comparable anti-inflammatory effects to established drugs like indomethacin.
The mechanism by which pyrazoles exert their anti-inflammatory effects often involves the inhibition of COX enzymes and modulation of pro-inflammatory cytokines. This action can lead to reduced edema and pain in various animal models.
Case Studies and Research Findings
Several studies have investigated the biological activity of pyrazoles, including this compound:
- Cytotoxicity in Cancer Cells : A study revealed that derivatives with phenyl substitutions showed potent antiproliferative activity against cancer cell lines, with IC50 values indicating effective inhibition of cell growth .
- Anti-inflammatory Effects : In vivo studies demonstrated that pyrazole derivatives could significantly reduce inflammation in carrageenan-induced edema models, suggesting potential therapeutic applications for inflammatory diseases .
- Neuroprotective Activity : Some pyrazole derivatives have been shown to inhibit metabolic enzymes relevant to neurodegenerative disorders, indicating possible neuroprotective benefits .
Scientific Research Applications
Anti-inflammatory Properties
Research has demonstrated that pyrazole derivatives possess significant anti-inflammatory effects. For instance, compounds derived from the pyrazole structure have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. A study reported that certain pyrazole derivatives exhibited COX-2 inhibitory activity with IC50 values ranging from 0.02 to 0.04 μM, outperforming traditional anti-inflammatory drugs like celecoxib .
Anticancer Activity
3-(Chloromethyl)-1-phenyl-1H-pyrazole has shown promise in anticancer research. Various studies have synthesized novel pyrazole derivatives that demonstrated cytotoxic effects against different cancer cell lines. For example, one study reported that a derivative displayed significant inhibition against A375 and HL-60 cell lines with IC50 values of approximately 1.50 to 1.32 μM . These findings suggest that modifications to the pyrazole structure can lead to compounds with enhanced anticancer efficacy.
Antimicrobial Effects
The antimicrobial properties of pyrazole derivatives have also been explored. A specific study evaluated the activity of synthesized compounds against various bacterial strains and fungi, showing promising results against E. coli and Aspergillus niger. The compound exhibited an inhibition rate comparable to standard antibiotics .
Synthesis and Structural Characterization
The synthesis of this compound typically involves cyclocondensation reactions followed by chloromethylation processes. The structural characterization is often confirmed using techniques such as NMR and mass spectrometry, ensuring the integrity of the synthesized compound .
Case Studies and Experimental Results
Comparison with Similar Compounds
Substituent Position and Reactivity
- 4-(Chloromethyl)-3-(4-fluorophenyl)-1-phenyl-1H-pyrazole (6b): In this analog, the chloromethyl group is at position 4, and a 4-fluorophenyl group replaces the phenyl at position 3. The position of the chloromethyl group influences reactivity; for example, 4-(chloromethyl) derivatives can undergo nucleophilic substitution with sodium azide to form amines, a pathway less accessible for 3-substituted analogs .
4-(Chloromethyl)-3-(2-chlorophenyl)-1-phenyl-1H-pyrazole (6c) :
The 2-chlorophenyl substituent introduces steric hindrance, which may reduce metabolic degradation compared to the parent compound. This analog demonstrates higher yields (52%) in subsequent reactions, such as imidazole coupling, due to reduced steric constraints at position 4 .
Substituent Electronic Effects
- 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (2a): Replacing the chloromethyl group with a carbaldehyde (-CHO) at position 4 shifts reactivity toward condensation reactions (e.g., with malonic acid to form propenoic acids) . The carbaldehyde’s electron-withdrawing nature reduces the pyrazole ring’s electron density, altering its interaction with biological targets.
1-(3-Chlorophenyl)-5-methoxy-N-methylpyrazole-3-carboxamide : The methoxy and carboxamide groups at positions 5 and 3, respectively, enhance hydrogen-bonding capacity, improving solubility and binding to enzymes like cytochrome P450 . In contrast, the chloromethyl group in the parent compound prioritizes alkylation or cross-coupling reactions.
Preparation Methods
General Synthetic Strategy
The synthesis of 3-(chloromethyl)-1-phenyl-1H-pyrazole typically proceeds through the following key steps:
- Formation of the pyrazole core by condensation of acetophenone derivatives with phenylhydrazine.
- Introduction of a formyl group at the 4-position of the pyrazole ring via the Vilsmeier–Haack reaction.
- Reduction of the aldehyde to the corresponding alcohol.
- Conversion of the alcohol to the chloromethyl derivative by treatment with thionyl chloride.
This sequence ensures a controlled and efficient preparation of the chloromethyl pyrazole intermediate, which can be further functionalized.
Stepwise Preparation Details
Detailed Reaction Conditions and Observations
Step 1: Pyrazole Core Formation
- Phenylhydrazine reacts with acetophenone derivatives under acidic conditions to form hydrazones, which cyclize to pyrazoles.
- This step is straightforward and yields the 1-phenyl-1H-pyrazole scaffold efficiently.
- Variations in acetophenone substituents allow tuning of the pyrazole properties.
Step 2: Vilsmeier–Haack Formylation
- The pyrazole is treated with a Vilsmeier reagent generated in situ from phosphorus oxychloride and DMF.
- The reaction is performed at 60–70 °C for 3–4 hours.
- This introduces an aldehyde group at the 4-position of the pyrazole ring, yielding pyrazole-4-carbaldehyde derivatives.
- The aldehyde is a versatile intermediate for further functionalization.
Step 3: Reduction to Alcohol
- Sodium borohydride is used to reduce the aldehyde to the corresponding 4-(hydroxymethyl)pyrazole.
- This reduction proceeds smoothly with high yields.
- The alcohol intermediate is crucial for the subsequent chlorination step.
Step 4: Chlorination to Chloromethyl Derivative
- The alcohol is treated with thionyl chloride in toluene at elevated temperature (115 °C) for approximately 2 hours.
- This converts the hydroxymethyl group into a chloromethyl group.
- The chloromethyl pyrazole is generally unstable and is prepared freshly before use in further reactions.
- This chloromethyl derivative serves as an electrophilic intermediate for substitution reactions with nucleophiles such as imidazole or triazole derivatives.
Representative Synthetic Scheme
Acetophenone + Phenylhydrazine
↓ (acidic conditions)
1-Phenyl-1H-pyrazole (hydrazone intermediate)
↓ (Vilsmeier–Haack reaction: POCl₃ + DMF)
3-(Formyl)-1-phenyl-1H-pyrazole (aldehyde)
↓ (NaBH₄ reduction)
3-(Hydroxymethyl)-1-phenyl-1H-pyrazole (alcohol)
↓ (SOCl₂ chlorination)
this compound (target compound)
Additional Notes and Research Findings
- The chloromethyl compound is often used immediately due to its instability.
- The chloromethyl group enables further functionalization by nucleophilic substitution, expanding the utility of this intermediate in drug discovery and heterocyclic chemistry.
- Purification of intermediates is generally achieved by recrystallization or flash chromatography.
- Characterization of all intermediates and final products is confirmed by standard spectroscopic techniques such as IR, NMR, and HRMS.
- The yields for each step are generally high, making this a practical synthetic route.
Summary Table of Preparation Steps
| Intermediate | Reagents/Conditions | Yield (%) | Key Remarks |
|---|---|---|---|
| 1-Phenyl-1H-pyrazole | Phenylhydrazine + Acetophenone, acid catalyst | ~80-90% | Efficient pyrazole formation |
| 3-(Formyl)-1-phenyl-1H-pyrazole | POCl₃ + DMF, 60–70 °C, 3-4 h | 70-85% | Vilsmeier–Haack formylation |
| 3-(Hydroxymethyl)-1-phenyl-1H-pyrazole | NaBH₄ reduction, mild conditions | >90% | Smooth reduction step |
| This compound | SOCl₂, toluene, 115 °C, 2 h | 75-85% | Product unstable, used immediately |
Q & A
Q. What are the common synthetic routes for 3-(chloromethyl)-1-phenyl-1H-pyrazole, and how can reaction conditions be optimized?
Answer: The compound is typically synthesized via chlorination of the corresponding alcohol precursor. For example, 3-(hydroxymethyl)-1-phenyl-1H-pyrazole can be treated with thionyl chloride (SOCl₂) in anhydrous conditions to replace the hydroxyl group with chlorine . Optimization involves controlling reaction temperature (0–25°C), stoichiometric ratios (1:1.2 alcohol:SOCl₂), and solvent choice (e.g., dichloromethane or toluene). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product and minimize byproducts like sulfonic esters.
Q. How can spectroscopic techniques confirm the structure and purity of this compound?
Answer:
- NMR Spectroscopy :
- ¹H NMR : The chloromethyl group (–CH₂Cl) appears as a singlet at δ ~4.8–5.2 ppm. Aromatic protons (phenyl and pyrazole) resonate in δ 7.2–8.1 ppm, with splitting patterns confirming substitution positions .
- ¹³C NMR : The chloromethyl carbon appears at δ ~40–45 ppm, while pyrazole C3 and phenyl carbons show distinct shifts (δ 105–160 ppm) .
- IR Spectroscopy : C–Cl stretching vibrations are observed at ~600–800 cm⁻¹, and pyrazole ring vibrations at ~1500–1600 cm⁻¹ .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak ([M+H]⁺) at m/z 207.0452 (calculated for C₁₀H₉ClN₂⁺) .
Advanced Research Questions
Q. What strategies enable regioselective functionalization of the chloromethyl group in this compound?
Answer: The chloromethyl group is highly reactive, enabling diverse transformations:
- Nucleophilic Substitution : React with sodium azide (NaN₃) in DMF to yield 3-(azidomethyl)-1-phenyl-1H-pyrazole, which can be reduced to the amine using Raney Ni/H₂ .
- Cross-Coupling Reactions : Utilize Pd-catalyzed couplings (e.g., Suzuki-Miyaura) by converting –CH₂Cl to –CH₂Bpin via Miyaura borylation .
- Grignard Reactions : React with organomagnesium halides to form alkyl/aryl derivatives, though steric hindrance from the phenyl group may limit reactivity .
Q. How do computational methods (e.g., DFT) predict the reactivity and stability of derivatives of this compound?
Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) can:
- Model the electron density distribution, identifying reactive sites (e.g., chloromethyl carbon as electrophilic center) .
- Predict thermodynamic stability of derivatives by comparing Gibbs free energy (ΔG) of intermediates.
- Simulate reaction pathways for substitution reactions, including activation energies and transition states .
Validation involves correlating computational results with experimental kinetics (e.g., Arrhenius plots) .
Q. How can researchers resolve contradictory biological activity data for this compound derivatives across studies?
Answer: Contradictions often arise from:
- Purity Issues : Impurities from incomplete chlorination or side reactions (e.g., sulfonic esters) can skew bioactivity. Rigorous HPLC or GC-MS analysis is required .
- Structural Isomerism : Undetected regioisomers (e.g., 4-chloromethyl vs. 5-chloromethyl pyrazoles) may exhibit different activities. Single-crystal XRD or NOESY NMR can confirm regiochemistry .
- Assay Variability : Standardize in vitro assays (e.g., MIC for antimicrobial activity) using reference compounds (e.g., ampicillin) and replicate experiments .
Q. What role does crystallography play in understanding the solid-state behavior of this compound?
Answer: Single-crystal X-ray diffraction (SC-XRD) reveals:
- Packing Interactions : The chloromethyl group participates in C–H···Cl hydrogen bonds (2.8–3.2 Å), influencing crystal lattice stability .
- Torsional Angles : The dihedral angle between pyrazole and phenyl rings (e.g., ~15–25°) affects molecular planarity and π-π stacking .
- Polymorphism Screening : Different crystallization solvents (e.g., ethanol vs. acetonitrile) may yield polymorphs with distinct melting points and solubility profiles .
Q. How can researchers design experiments to study the hydrolytic stability of this compound under physiological conditions?
Answer:
- Kinetic Studies : Monitor hydrolysis rates in buffered solutions (pH 7.4, 37°C) via UV-Vis spectroscopy (λ = 260 nm for pyrazole absorption) .
- Product Identification : LC-MS or ¹H NMR tracks the formation of 3-(hydroxymethyl)-1-phenyl-1H-pyrazole and HCl.
- Stabilization Strategies : Co-solvents (e.g., PEG-400) or liposomal encapsulation can reduce hydrolysis in aqueous media .
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
